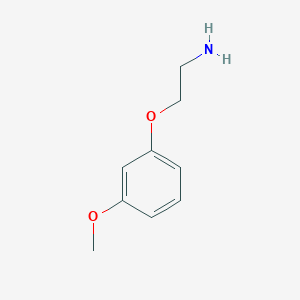

2-(3-Methoxyphenoxy)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-3-2-4-9(7-8)12-6-5-10/h2-4,7H,5-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWOLPDQWBBJNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383189 | |

| Record name | 2-(3-methoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6487-86-1 | |

| Record name | Ethanamine, 2-(3-methoxyphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6487-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-methoxyphenoxy)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Methoxyphenoxy)ethanamine chemical properties and structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-(3-Methoxyphenoxy)ethanamine, a key intermediate in the pharmaceutical industry. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties and Structure

This compound, with the CAS number 6487-86-1, is an organic compound featuring a methoxyphenoxy group attached to an ethanamine moiety.[1][2] Its structure and properties make it a valuable building block in the synthesis of more complex molecules.

Structural Identifiers

The structural identity of this compound can be represented by several standard notations:

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₃NO₂[1][2] |

| SMILES | COCc1cccc(OCCN)c1 |

| InChI Key | InChI=1S/C9H13NO2/c1-12-8-4-2-3-7(11-6-5-10)9-8 |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some data is readily available, specific values for melting point and a detailed solubility profile in various organic solvents are not extensively reported in the public domain.

| Property | Value | Source |

| Molecular Weight | 167.21 g/mol | [1] |

| Boiling Point | 158-160 °C at 20 Torr | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Appearance | Powder or liquid | [2] |

| Purity | Typically ≥97% | [1][2] |

| Storage | Store in a tightly closed container in a dry and cool place. | [2] |

Synthesis and Applications

Role as a Pharmaceutical Intermediate

This compound is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds.[1][3] Its chemical structure, containing a reactive amine group, makes it a suitable precursor for the development of various therapeutic agents. Notably, it is a key component in the production of anti-arrhythmic drugs and medications for the treatment of lung diseases.[3] It also plays a role in the synthesis of beta-blockers and other cardiovascular drugs designed to manage hypertension and related heart conditions.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely available in peer-reviewed literature. However, a general approach for the synthesis of its isomer, 2-(2-methoxyphenoxy)ethylamine, is described in patent literature. This process typically involves the reaction of a corresponding methoxyphenol with a protected aminoethyl halide, followed by deprotection. While a specific protocol for the 3-methoxy isomer is not provided here, a similar synthetic strategy would likely be applicable.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing the direct biological activity or associated signaling pathways of this compound itself. Its significance in the scientific literature is predominantly as a precursor molecule in the synthesis of pharmacologically active compounds. The biological effects of the final drug products, such as beta-blockers, are well-characterized and involve the modulation of adrenergic receptor signaling pathways. However, these activities are attributed to the final complex molecules rather than the intermediate, this compound. Further research would be required to elucidate any intrinsic biological properties of this compound.

References

An In-depth Technical Guide to 2-(3-Methoxyphenoxy)ethanamine (CAS Number: 6487-86-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenoxy)ethanamine, identified by the CAS number 6487-86-1. The document confirms the chemical identity of this compound and summarizes its known physicochemical properties based on commercially available data. Primarily utilized as a key intermediate in medicinal chemistry and pharmaceutical synthesis, its role in the development of cardiovascular drugs is noted. However, a thorough review of publicly accessible scientific literature reveals a significant gap in detailed experimental protocols, in-depth biological activity studies, and elucidated signaling pathways specifically for this isomer. Much of the available research focuses on its structural isomer, 2-(2-Methoxyphenoxy)ethanamine, a precursor to the well-known beta-blocker, Carvedilol. This guide presents the available data for this compound and highlights the need for further research to fully characterize its pharmacological potential.

Chemical Identity and Properties

This compound is a primary amine and a phenoxy derivative. Its chemical structure consists of an ethanamine group linked to a methoxyphenoxy moiety at the 3-position of the benzene ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6487-86-1 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | Commercial Suppliers |

| Appearance | Powder or liquid | [1] |

| Purity | Typically ≥97% | [1] |

| Storage | Store in a tightly closed container | [1] |

Synthesis and Manufacturing

A generalized synthetic pathway is depicted below. It is important to note that this represents a plausible route and specific reaction conditions would require optimization.

Caption: Generalized synthetic workflow for this compound.

Applications in Drug Discovery and Development

Commercial suppliers indicate that this compound is utilized in medicinal chemistry and as a pharmaceutical intermediate.[1] Its structural motifs are present in a variety of biologically active molecules. The phenoxyethanamine scaffold is a common feature in adrenergic receptor antagonists (beta-blockers), which are crucial in the management of cardiovascular diseases.

The biological activity of derivatives of the closely related 2-(3,4-dimethoxyphenyl)ethylamine has been investigated for anti-ulcer properties.[2] However, specific biological data for this compound is not available in the reviewed literature.

Biological Activity and Signaling Pathways

There is a notable absence of published research detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound. The majority of scientific inquiry has been directed towards its isomer, 2-(2-methoxyphenoxy)ethylamine, which is a key intermediate in the synthesis of Carvedilol.[3][4][5] Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat heart failure and high blood pressure.

Given the structural similarities to other pharmacologically active phenoxyethanamines, it is plausible that this compound and its derivatives could interact with various G-protein coupled receptors (GPCRs), such as adrenergic or serotonergic receptors. However, without experimental data, any potential biological targets or signaling pathway modulation remains speculative.

A hypothetical workflow for screening the biological activity of this compound is presented below.

References

- 1. This compound, CasNo.6487-86-1 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 2. Syntheses of 2-(3,4-dimethoxyphenyl)ethylamine derivatives and their antiulcer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine - Google Patents [patents.google.com]

- 4. EP1506156A1 - Method for preparing 2-alkoxyphenoxyethanamines from 2-alkoxyphenoxyethylacetamides - Google Patents [patents.google.com]

- 5. 2-(2-Methoxyphenoxy) Ethylamine Supplier | Punagri [punagri.com]

Spectroscopic Profile of 2-(3-Methoxyphenoxy)ethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-Methoxyphenoxy)ethanamine (CAS No. 6487-86-1). Due to the limited availability of published experimental spectra for this specific isomer, this document presents predicted and expected values based on the compound's structure, alongside detailed experimental protocols for acquiring such data. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Chemical Structure and Properties

This compound is an organic compound with the molecular formula C₉H₁₃NO₂.[1] Its structure consists of a methoxyphenoxy group attached to an ethanamine moiety.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 6487-86-1 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | |

| Appearance | Powder or liquid | [1] |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.20 | t | 1H | Ar-H (meta to -OCH₃ and -OCH₂CH₂NH₂) |

| ~ 6.50 - 6.60 | m | 3H | Ar-H (ortho and para to -OCH₃) |

| ~ 4.05 | t | 2H | -O-CH₂- |

| ~ 3.78 | s | 3H | -OCH₃ |

| ~ 3.10 | t | 2H | -CH₂-NH₂ |

| ~ 1.5 - 2.5 (broad) | s | 2H | -NH₂ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | Ar-C-OCH₃ |

| ~ 158 | Ar-C-O-CH₂ |

| ~ 130 | Ar-CH |

| ~ 108 | Ar-CH |

| ~ 106 | Ar-CH |

| ~ 102 | Ar-CH |

| ~ 68 | -O-CH₂- |

| ~ 55 | -OCH₃ |

| ~ 41 | -CH₂-NH₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium, Broad | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2850 - 2960 | Medium | C-H stretch (aliphatic) |

| 1580 - 1600 | Strong | C=C stretch (aromatic ring) |

| 1450 - 1500 | Medium | C=C stretch (aromatic ring) |

| 1200 - 1250 | Strong | C-O-C stretch (aryl ether) |

| 1030 - 1050 | Strong | C-O stretch (methoxy) |

| 800 - 900 | Strong | C-H bend (out-of-plane, aromatic) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 167 | [M]⁺ (Molecular ion) |

| 152 | [M - NH₃]⁺ |

| 138 | [M - CH₂NH₂]⁺ |

| 124 | [M - OCH₂CH₂NH₂]⁺ |

| 109 | [M - C₂H₄O - NH₂]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data. These protocols are based on standard practices for similar organic compounds.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Instrument: A 300 MHz or higher NMR spectrometer (e.g., Varian, Bruker).

-

¹H NMR:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).

-

-

¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio (e.g., 1024 or more).

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet (for solids):

-

Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation and Data Acquisition:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Perkin-Elmer, Thermo Nicolet).

-

Procedure:

-

Record a background spectrum of the empty sample holder (or KBr pellet without the sample).

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition:

-

Instrument: A mass spectrometer, for example, an Agilent 1100 Q-trap LC-MS/MS.

-

Ionization Method: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Procedure:

-

Introduce the sample solution into the ion source of the mass spectrometer via direct infusion or through a liquid chromatograph.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass spectrum is typically recorded over a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship of the spectroscopic techniques.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Relationship between spectroscopic techniques and the molecular information obtained.

References

An In-depth Technical Guide to the Solubility and Stability of 2-(3-Methoxyphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 2-(3-Methoxyphenoxy)ethanamine, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this specific molecule, this document presents a compilation of predicted physicochemical properties and synthesized solubility and stability data based on established chemical principles and the known behavior of structurally analogous aromatic amines and phenoxy derivatives. Detailed experimental protocols for determining these crucial parameters are provided to guide researchers in their laboratory work. This guide aims to be a foundational resource for scientists and professionals involved in the development of drug substances incorporating the this compound moiety, facilitating formulation development, and ensuring drug product quality and shelf-life.

Introduction

This compound, with the chemical formula C₉H₁₃NO₂, is a primary amine containing a methoxyphenoxy group. Its structural features make it a valuable building block in medicinal chemistry. A thorough understanding of its solubility and stability is paramount for its effective use in drug development. Solubility directly impacts bioavailability, formulation design, and purification strategies, while stability data are critical for determining appropriate storage conditions, predicting shelf-life, and identifying potential degradation products that could affect safety and efficacy. This guide outlines the expected solubility and stability profiles of this compound and provides robust methodologies for their experimental determination.

Physicochemical Properties

The fundamental physicochemical properties of this compound are essential for predicting its behavior in various environments. The properties listed below are based on computational predictions and data from structurally similar compounds.

| Property | Predicted Value | Source/Method |

| Molecular Formula | C₉H₁₃NO₂ | - |

| Molecular Weight | 167.21 g/mol | - |

| Appearance | Colorless to light yellow liquid or powder | Supplier Data[1] |

| pKa (amine) | ~9.5 (Predicted) | ACD/Labs |

| LogP | ~1.8 (Predicted) | ChemDraw |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Solubility Profile

The solubility of this compound is a critical parameter for its handling and formulation. As a primary amine, its solubility is expected to be highly dependent on pH. The free base is anticipated to have good solubility in organic solvents and limited solubility in water, a common trait for amines with more than four carbon atoms.[2] Conversely, its salt form, such as the hydrochloride salt, is expected to be significantly more water-soluble.

Aqueous Solubility (Predicted)

The aqueous solubility of the free base is predicted to be low, while the hydrochloride salt should be freely soluble.

| Form | Solvent | Temperature (°C) | Predicted Solubility (mg/mL) |

| Free Base | Water | 25 | ~ 5 - 10 |

| Hydrochloride Salt | Water | 25 | > 100 |

pH-Dependent Aqueous Solubility (Predicted)

The solubility of this compound in aqueous media is expected to increase significantly at pH values below its pKa due to the formation of the protonated, more soluble ammonium species.

| pH | Temperature (°C) | Predicted Solubility (mg/mL) |

| 2.0 | 25 | > 200 |

| 4.0 | 25 | > 200 |

| 6.0 | 25 | ~ 50 - 100 |

| 7.4 | 25 | ~ 10 - 20 |

| 8.0 | 25 | ~ 5 - 10 |

| 10.0 | 25 | < 5 |

| 12.0 | 25 | < 1 |

Solubility in Organic Solvents (Predicted)

| Solvent | Temperature (°C) | Predicted Solubility |

| Methanol | 25 | Freely Soluble (>100 mg/mL) |

| Ethanol | 25 | Freely Soluble (>100 mg/mL) |

| Acetonitrile | 25 | Soluble (10-100 mg/mL) |

| Dichloromethane | 25 | Freely Soluble (>100 mg/mL) |

| Ethyl Acetate | 25 | Soluble (10-100 mg/mL) |

| Hexane | 25 | Sparingly Soluble (1-10 mg/mL) |

Experimental Protocol: Solubility Determination

The following protocol outlines the shake-flask method for determining the equilibrium solubility of this compound.

Materials

-

This compound (free base and/or hydrochloride salt)

-

Deionized water

-

pH buffers (pH 2.0, 4.0, 6.0, 7.4, 8.0, 10.0, 12.0)

-

Methanol, Ethanol, Acetonitrile, Dichloromethane, Ethyl Acetate, Hexane

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

0.45 µm syringe filters

-

Validated stability-indicating HPLC-UV method

Procedure

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 2 mL).

-

Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for at least 24 hours to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials to sediment the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the HPLC method.

-

Quantify the concentration of the dissolved compound using the validated HPLC method.

-

For pH-dependent solubility, measure the pH of the saturated aqueous solutions after equilibration.

Stability Profile

The stability of this compound is evaluated through forced degradation studies, which involve exposing the compound to stress conditions more severe than accelerated stability testing.[2][3] These studies help to identify potential degradation products and establish degradation pathways.

Forced Degradation Studies (Predicted Results)

The following table summarizes the expected degradation of this compound under various stress conditions. The goal of forced degradation is typically to achieve 5-20% degradation of the active ingredient.[4]

| Stress Condition | Reagent/Condition | Time | Temperature | Predicted Degradation (%) | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 °C | 5 - 15% | Cleavage of the ether linkage |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 °C | < 5% | Generally stable, potential minor degradation |

| Oxidation | 3% H₂O₂ | 24 h | Room Temp | 10 - 20% | N-oxide, products of aromatic ring oxidation |

| Thermal | Dry Heat | 48 h | 80 °C | < 5% | Minimal degradation |

| Photolytic | ICH Q1B conditions | - | - | 5 - 10% | Products of photo-oxidation or rearrangement |

Experimental Protocol: Forced Degradation Studies

This protocol describes a general procedure for conducting forced degradation studies on this compound.

Materials

-

This compound

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Calibrated oven

-

Photostability chamber (ICH Q1B compliant)[5]

-

Validated stability-indicating HPLC-UV/DAD or LC-MS system

Procedure

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M HCl.

-

Heat the solution at 60 °C.

-

Withdraw samples at various time points (e.g., 2, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

-

Base Hydrolysis:

-

Mix equal volumes of the stock solution and 0.1 M NaOH.

-

Heat the solution at 60 °C.

-

Withdraw samples at various time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

-

-

Oxidative Degradation:

-

Mix equal volumes of the stock solution and 3% H₂O₂.

-

Keep the solution at room temperature.

-

Monitor the reaction over time (e.g., up to 24 hours).

-

Analyze samples directly by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (80 °C) in an oven.

-

Separately, expose a solution of the compound to the same temperature.

-

Analyze samples at various time points.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5]

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples after the exposure period.

-

Sample Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a DAD detector is recommended. LC-MS can be used for the identification of degradation products.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated under stress conditions.

-

Hydrolysis: The ether linkage is susceptible to cleavage under strong acidic conditions, which would yield 3-methoxyphenol and ethanolamine. Ethers are generally stable to basic hydrolysis.[6]

-

Oxidation: The primary amine group is susceptible to oxidation, potentially forming a hydroxylamine, nitroso, or nitro derivative.[7][8] The aromatic ring can also be oxidized, especially in the presence of the activating methoxy group.

-

Photodegradation: Aromatic amines can undergo complex photoreactions, including oxidation and rearrangement.

Conclusion

This technical guide provides a foundational understanding of the predicted solubility and stability of this compound. The synthesized data tables offer valuable estimates for researchers, while the detailed experimental protocols provide a clear path for generating precise, in-house data. A thorough experimental investigation following the methodologies outlined herein is crucial for the successful development of any pharmaceutical product containing this important intermediate. The provided workflows and potential degradation pathways should serve as a practical resource for designing and executing robust formulation and stability studies.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmaguru.co [pharmaguru.co]

- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. ema.europa.eu [ema.europa.eu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Surfactant-Assisted Selective Oxidation of Aromatic Amines to Nitro Compounds by in Situ-Formed Performic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactions of aromatic amines | PDF [slideshare.net]

An In-depth Technical Guide to the Synthesis and Characterization of 2-(3-Methoxyphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(3-Methoxyphenoxy)ethanamine, a valuable intermediate in the development of pharmaceuticals, particularly as a building block for beta-blockers and other cardiovascular drugs. This document details a reliable synthetic pathway, outlines the necessary experimental protocols, and presents the expected analytical data for the final compound and key intermediates.

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a two-step process commencing with a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This is followed by the conversion of the intermediate alcohol to the target primary amine.

The overall synthetic scheme is as follows:

References

The Antidepressant Potential of 2-(3-Methoxyphenoxy)ethanamine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(3-Methoxyphenoxy)ethanamine represent a class of compounds with significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This technical guide explores the synthesis, biological activities, and structure-activity relationships (SAR) of these derivatives, with a primary focus on their role as norepinephrine reuptake inhibitors. The core structure is closely related to the established antidepressant and ADHD medication, Viloxazine, making this chemical family a promising area for further investigation and drug discovery.

Core Biological Activity: Norepinephrine Reuptake Inhibition

The principal biological activity identified for derivatives of this compound is the inhibition of the norepinephrine transporter (NET). By blocking the reuptake of norepinephrine from the synaptic cleft, these compounds increase the extracellular concentration of this key neurotransmitter, which is implicated in mood, attention, and arousal. This mechanism of action is the foundation for the therapeutic effects of many antidepressant and ADHD medications.

A key derivative, 2-(3-methoxyphenoxymethyl)morpholine, is a cyclized analog of the parent compound and serves as a pertinent example of this class's activity. Studies on related phenoxymethylmorpholine compounds have elucidated their potential as CNS active agents.

Structure-Activity Relationship and Quantitative Data

The biological activity of 2-(phenoxymethyl)morpholine derivatives is significantly influenced by the substitution pattern on the phenoxy ring. While extensive quantitative data for a broad range of 3-methoxy substituted derivatives is not widely published in readily accessible literature, a study on various substituted phenoxymethyl)morpholine derivatives provides valuable insights into their pharmacological effects. The following table summarizes the anti-reserpine activity of a selection of these compounds, which is a common screening method for potential antidepressant efficacy. Reserpine is an alkaloid that depletes monoamines, and effective antidepressants can counteract its effects, such as hypothermia.

| Compound | Structure | R (Substitution on Phenoxy Ring) | Anti-Reserpine Activity (ED₅₀ mg/kg, p.o. in mice) |

| 1 |  | 2-OCH₃ | 31.0 |

| 2 |  | 3-OCH₃ | 27.0 |

| 3 |  | 4-OCH₃ | 34.0 |

| 4 |  | 2-OC₂H₅ (Viloxazine) | 16.0 |

| 5 |  | 2-Cl | 26.0 |

| 6 |  | 4-Cl | 43.0 |

| 7 |  | H | 50.0 |

Data extrapolated from a study on substituted phenoxymethyl)morpholine derivatives. The anti-reserpine activity is a measure of the compound's ability to reverse reserpine-induced hypothermia.

From this data, it is evident that the nature and position of the substituent on the phenoxy ring play a crucial role in the compound's activity. The 2-ethoxy substitution (Viloxazine) demonstrates the highest potency in this assay. The 3-methoxy derivative shows comparable activity to other substituted analogs.

Signaling Pathways and Experimental Workflows

The primary signaling pathway influenced by these compounds is the norepinephrine signaling cascade. The experimental workflow to determine the efficacy of these compounds typically involves a series of in vitro and in vivo assays.

Norepinephrine Reuptake Inhibition Signaling Pathway

Caption: Inhibition of norepinephrine reuptake at the synaptic cleft.

Experimental Workflow for Assessing Antidepressant Activity

Caption: Workflow for evaluation of antidepressant potential.

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay (In Vitro)

This assay is designed to measure the ability of a compound to inhibit the reuptake of norepinephrine into neuronal cells.

Objective: To determine the IC₅₀ value of test compounds for the norepinephrine transporter (NET).

Materials:

-

Human neuroblastoma cell line (e.g., SK-N-SH) or cells recombinantly expressing human NET.

-

[³H]-Norepinephrine (Radioligand).

-

Test compounds (this compound derivatives).

-

Desipramine (Reference inhibitor).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid and counter.

Procedure:

-

Cell Preparation: Culture the cells to an appropriate density in multi-well plates.

-

Assay Initiation: Wash the cells with assay buffer. Add the test compound at various concentrations to the wells.

-

Radioligand Addition: Add [³H]-Norepinephrine to the wells to initiate the uptake reaction.

-

Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration to allow for norepinephrine uptake.

-

Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.

-

Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific [³H]-Norepinephrine uptake (IC₅₀ value).

Reversal of Reserpine-Induced Hypothermia (In Vivo)

This is a classic animal model used to screen for antidepressant activity.

Objective: To evaluate the ability of a test compound to reverse the hypothermic effects of reserpine in mice.

Materials:

-

Male mice.

-

Reserpine solution.

-

Test compounds (this compound derivatives).

-

Rectal thermometer.

Procedure:

-

Acclimatization: Acclimatize the mice to the experimental conditions.

-

Baseline Temperature: Measure the baseline rectal temperature of each mouse.

-

Reserpine Administration: Administer reserpine intraperitoneally (i.p.) to induce hypothermia.

-

Compound Administration: At a specified time after reserpine administration, administer the test compound orally (p.o.) or via another appropriate route.

-

Temperature Monitoring: Measure the rectal temperature of the mice at regular intervals for several hours after compound administration.

-

Data Analysis: Calculate the ED₅₀ value, which is the dose of the test compound that produces a 50% reversal of the maximum hypothermia induced by reserpine.

Conclusion

Derivatives of this compound, particularly their cyclized morpholine analogs, are a promising class of compounds with potential as norepinephrine reuptake inhibitors. Their structural similarity to Viloxazine provides a strong rationale for their investigation as antidepressant and anti-ADHD agents. The structure-activity relationship data indicates that substitutions on the phenoxy ring are critical for modulating activity. Further synthesis and evaluation of a broader range of derivatives, guided by the established experimental protocols, will be instrumental in identifying lead compounds with optimized efficacy and safety profiles for the treatment of CNS disorders.

2-(3-Methoxyphenoxy)ethanamine: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(3-Methoxyphenoxy)ethanamine, a substituted phenoxyethylamine, serves as a crucial intermediate and building block in the synthesis of a diverse array of complex organic molecules. Its unique structural features, combining a reactive primary amine with a methoxy-substituted aromatic ring, make it a valuable synthon, particularly in the field of medicinal chemistry. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its applications in the synthesis of bioactive compounds, and detailed experimental protocols for its key transformations. Furthermore, this document elucidates the role of molecules derived from this building block in modulating critical biological pathways, thereby highlighting its significance in drug discovery and development.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 6487-86-1 | [1] |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [2] |

| Boiling Point | 158-160 °C at 20 Torr | [1] |

| Density | 1.1 ± 0.1 g/cm³ | [1] |

| Appearance | Colorless to yellow liquid | [2] |

| Solubility | Soluble in organic solvents like ethanol, methanol, and acetone; slightly soluble in water. | [3] |

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general approach can be inferred from the synthesis of its isomers, such as 2-(2-methoxyphenoxy)ethylamine. A common synthetic route involves the reaction of the corresponding methoxyphenol with a protected 2-aminoethyl halide, followed by deprotection. One patented method for a related isomer involves a one-pot reaction from guaiacol, urea, and ethanolamine.[4]

A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic route to this compound.

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of various organic molecules, primarily due to its reactive primary amine functionality. It serves as an intermediate in the production of dyes, pigments, and, most notably, pharmaceuticals.[1] Its application is particularly prominent in the development of beta-blockers and other cardiovascular drugs.[2] Furthermore, the structural motif of phenoxyethylamine is found in a number of antidepressant drugs, suggesting its utility in the synthesis of novel psychoactive compounds.

Key reactions involving this compound include:

-

N-Acylation: The primary amine readily reacts with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form amides. This reaction is fundamental in building more complex molecular scaffolds.

-

Reductive Amination: The amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to a secondary amine. This is a powerful method for introducing alkyl substituents onto the nitrogen atom.

Experimental Protocols

The following are generalized experimental protocols for key reactions involving primary amines like this compound. Researchers should optimize these conditions for their specific substrates.

General Protocol for N-Acylation

Objective: To synthesize an N-acyl derivative of this compound.

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.

Caption: Workflow for N-acylation of this compound.

General Protocol for Reductive Amination

Objective: To synthesize a secondary amine derivative of this compound.

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., cyclohexanone)

-

Methanol (MeOH) or Dichloroethane (DCE)

-

Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in methanol or DCE.

-

If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent (STAB or NaBH₃CN, 1.2-1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired secondary amine.

Caption: Workflow for reductive amination with this compound.

Biological Significance and Signaling Pathways

While specific drugs derived directly from this compound are not prominently documented, the broader class of phenoxyethylamine derivatives has significant therapeutic relevance, particularly as modulators of monoamine neurotransmitter systems. Many antidepressants, for instance, function as norepinephrine reuptake inhibitors (NRIs). These drugs block the norepinephrine transporter (NET), leading to an increased concentration of norepinephrine in the synaptic cleft and enhanced noradrenergic signaling.

The signaling pathway of a norepinephrine reuptake inhibitor is depicted below:

Caption: Mechanism of action of a Norepinephrine Reuptake Inhibitor.

Conclusion

This compound is a versatile and valuable building block in organic synthesis, with significant potential in the development of novel pharmaceuticals. Its accessible primary amine functionality allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. While specific data for this isomer is somewhat limited in public literature, its structural similarity to key components of known bioactive molecules underscores its importance for further investigation by researchers in drug discovery and medicinal chemistry. The provided protocols and pathway diagrams offer a foundational guide for the utilization of this compound in the synthesis and exploration of new chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Reactivity of the Amine Group in 2-(3-Methoxyphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxyphenoxy)ethanamine is a primary amine of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a flexible ethylamine chain attached to a methoxy-substituted phenoxy ring, makes it a valuable building block for the synthesis of a variety of pharmacologically active molecules. Notably, its isomers, such as 2-(2-methoxyphenoxy)ethylamine, are key intermediates in the synthesis of cardiovascular drugs like Carvedilol, a non-selective beta-blocker.[1][2] This guide provides a detailed technical overview of the reactivity of the primary amine group in this compound, focusing on its basicity, nucleophilicity, and its participation in key chemical transformations.

Core Reactivity Principles: Basicity and Nucleophilicity

The chemical behavior of this compound is primarily dictated by the lone pair of electrons on the nitrogen atom of the primary amine group. This lone pair imparts both basic and nucleophilic properties to the molecule.

Basicity

Table 1: Physicochemical Properties of this compound and Related Analogues

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Predicted pKa |

| This compound | C₉H₁₃NO₂ | 167.21 | Not available | Not available | ~8.55 (analog) |

| 2-(2-Methoxyphenoxy)ethylamine | C₉H₁₃NO₂ | 167.21 | 98 °C / 0.4mmHg[2] | 1.11[2] | 8.55 ± 0.10[2] |

| 2-Phenoxyethylamine | C₈H₁₁NO | 137.18 | 101-103 °C / 4 mmHg | 1.048 | 8.18 ± 0.10 |

Note: Data for this compound is limited; values for the 2-methoxy isomer and the parent phenoxyethylamine are provided for comparison.

Nucleophilicity

The lone pair on the nitrogen atom also makes the amine group in this compound a potent nucleophile, enabling it to attack electron-deficient centers. This nucleophilicity is central to its utility in synthesis, allowing for the formation of new carbon-nitrogen and other heteroatom-nitrogen bonds.

Key Reactions of the Amine Group

The nucleophilic nature of the amine group in this compound allows it to participate in a variety of important chemical reactions.

Acylation

Primary amines readily undergo acylation with acylating agents such as acyl chlorides and acid anhydrides to form amides. This reaction is a fundamental transformation in organic synthesis and is crucial for building more complex molecular architectures.

Reaction Workflow: Acylation

References

A Technical Guide to the Thermochemical Properties of 2-(3-Methoxyphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the thermochemical properties of 2-(3-Methoxyphenoxy)ethanamine. A comprehensive search of available scientific literature and chemical databases indicates a notable absence of experimentally determined or computationally predicted thermochemical data for this specific compound. This guide summarizes the available physical property information and provides detailed experimental and computational protocols for the determination of key thermochemical parameters such as enthalpy of formation, standard entropy, and heat capacity.

Available Physical and Chemical Properties

| Property | Value for this compound | Value for 2-(3-Methoxyphenyl)ethylamine (for reference) | Source |

| CAS Number | 6487-86-1 | 2039-67-0 | [1],[2] |

| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO | [1],[2] |

| Appearance | Powder or liquid | Clear, colorless to pale yellow liquid | [1],[2] |

| Boiling Point | Not available | 119°C / 0.8kPa | [2] |

| Density | Not available | 1.04 g/cm³ | [2] |

| Purity | >97% | >98.0% (GC) | [1],[2] |

Experimental Determination of Thermochemical Properties

The following sections detail standard experimental protocols for the determination of key thermochemical properties of organic compounds like this compound.

2.1. Standard Enthalpy of Formation (ΔfH°) via Bomb Calorimetry

The standard enthalpy of formation can be determined by measuring the enthalpy of combustion using a bomb calorimeter.

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter. A known length of ignition wire is placed in contact with the sample.

-

Bomb Assembly: The crucible is placed inside the stainless steel "bomb," which is then sealed. The bomb is purged of air and pressurized with a high-purity oxygen (typically to 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known quantity of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis of Products: After combustion, the bomb is depressurized, and the gaseous and liquid contents are analyzed to ensure complete combustion and to quantify any side products (e.g., nitric acid formed from the nitrogen in the amine).

-

Calculation: The heat of combustion is calculated from the temperature change of the calorimeter system, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and corrections for the ignition energy and formation of side products. The standard enthalpy of formation is then calculated from the enthalpy of combustion using Hess's law.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, high-level quantum chemical calculations provide a reliable means of predicting thermochemical properties.

3.1. Computational Protocol using Gaussian-4 (G4) Theory

Gaussian-4 (G4) theory is a composite computational method known for its high accuracy in predicting thermochemical data.

Computational Protocol:

-

Molecule Building and Initial Optimization: The 3D structure of this compound is built using a molecular editor. An initial geometry optimization and frequency calculation are performed at a lower level of theory (e.g., B3LYP/6-31G(d)).

-

Conformational Search: A systematic conformational search is performed to locate the lowest energy conformer on the potential energy surface. This is crucial for flexible molecules like the target compound.

-

High-Level Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using progressively higher levels of theory and larger basis sets, as prescribed by the G4 protocol. These include calculations at the MP4 and CCSD(T) levels of theory.

-

Zero-Point Vibrational Energy (ZPVE) and Thermal Corrections: The vibrational frequencies calculated at the B3LYP level are scaled by an empirical factor and used to compute the zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

-

Calculation of Atomization Energy: The total G4 energy of the molecule is used to calculate the atomization energy by subtracting the G4 energies of the constituent atoms.

-

Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is calculated from the atomization energy and the known experimental enthalpies of formation of the constituent atoms in their standard states.

-

Calculation of Heat Capacity and Entropy: The vibrational, translational, and rotational contributions to the heat capacity and entropy are calculated from the optimized geometry and vibrational frequencies using standard statistical mechanics formulae.

Conclusion

While there is a clear gap in the existing literature regarding the thermochemical properties of this compound, this guide provides the necessary framework for researchers to obtain this critical data. The detailed experimental and computational protocols outlined herein serve as a starting point for the rigorous characterization of this compound, which is essential for its potential applications in drug development and other scientific fields.

References

Predicted Pharmacological Profile of 2-(3-Methoxyphenoxy)ethanamine Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a predicted pharmacological profile of 2-(3-Methoxyphenoxy)ethanamine and its analogs. Due to a lack of direct experimental data on this specific chemical series, this document leverages established structure-activity relationships (SAR) within the broader phenethylamine class to forecast binding affinities and functional activities at key central nervous system receptors. The primary targets of interest include serotonin (5-HT) and dopamine (D) receptors, which are frequently modulated by phenethylamine derivatives. This guide also presents detailed experimental protocols for assays that would be essential for the empirical validation of these predictions, along with visualizations of relevant signaling pathways and experimental workflows. All quantitative data presented herein should be considered predictive and serve as a foundation for future laboratory investigation.

Predicted Pharmacological Data

The following tables summarize the predicted receptor binding affinities (Ki) and functional activities (EC50/IC50) of this compound and its hypothetical analogs. These predictions are derived from published SAR studies on related phenethylamine compounds.[1][2] The core structure is this compound, with variations in substitutions on the phenoxy ring and the ethylamine side chain.

Table 1: Predicted Binding Affinities (Ki, nM) of this compound Analogs at Serotonin Receptors

| Compound | R1 | R2 | R3 | Predicted 5-HT1A Affinity (Ki, nM) | Predicted 5-HT2A Affinity (Ki, nM) | Predicted 5-HT2C Affinity (Ki, nM) | Rationale / Supporting Evidence |

| 1 | H | H | H | >1000 | 500 - 1500 | 800 - 2000 | Simple phenethylamines generally exhibit low affinity for serotonin receptors.[1] |

| 2 | 4-OCH3 | H | H | 500 - 1500 | 100 - 500 | 300 - 1000 | Additional methoxy groups can enhance affinity, particularly at 5-HT2A receptors.[1] |

| 3 | H | α-CH3 | H | >1000 | 400 - 1200 | 700 - 1800 | α-methylation has a variable but generally modest effect on affinity in phenethylamines.[1] |

| 4 | H | H | N(CH3)2 | >2000 | >2000 | >2000 | N,N-dimethylation of the terminal amine typically decreases affinity for serotonin receptors.[1] |

| 5 | 4-Br | H | H | 300 - 1000 | 50 - 200 | 200 - 800 | Halogenation at the 4-position of the phenyl ring often increases affinity.[1] |

Table 2: Predicted Functional Activity (EC50/IC50, nM) of this compound Analogs at Serotonin Receptors

| Compound | R1 | R2 | R3 | Predicted 5-HT2A Activity (EC50, nM) | Predicted 5-HT2A Efficacy | Predicted 5-HT2C Activity (EC50, nM) | Predicted 5-HT2C Efficacy | Rationale / Supporting Evidence |

| 1 | H | H | H | >1000 | Weak Partial Agonist | >1000 | Weak Partial Agonist | Parent compounds often show weak functional activity. |

| 2 | 4-OCH3 | H | H | 200 - 800 | Partial Agonist | 400 - 1200 | Partial Agonist | Methoxy substitutions can enhance agonist potency.[3] |

| 3 | H | α-CH3 | H | >1000 | Partial Agonist | >1000 | Partial Agonist | α-methylation can sometimes reduce efficacy. |

| 4 | H | H | N(CH3)2 | - | Likely Antagonist/Very Weak Partial Agonist | - | Likely Antagonist/Very Weak Partial Agonist | N,N-dimethylation often reduces or abolishes agonist activity.[1] |

| 5 | 4-Br | H | H | 100 - 400 | Partial to Full Agonist | 300 - 900 | Partial Agonist | 4-Bromo substitution can lead to potent agonism.[4] |

Table 3: Predicted Binding Affinities (Ki, nM) of this compound Analogs at Dopamine Receptors

| Compound | R1 | R2 | R3 | Predicted D1 Affinity (Ki, nM) | Predicted D2 Affinity (Ki, nM) | Rationale / Supporting Evidence |

| 1 | H | H | H | >2000 | >2000 | Simple phenethylamines generally have low affinity for dopamine receptors. |

| 6 | H | H | N-propyl | >1500 | 500 - 1500 | N-alkylation, particularly with propyl groups, can increase D2 affinity.[2] |

| 7 | H | H | N-phenylethyl | >1000 | 100 - 500 | N-phenylethyl substitution can significantly enhance D2 affinity.[2] |

| 8 | 4-OH | H | H | 800 - 2000 | 1000 - 3000 | Hydroxylation can have varied effects, but a 3-methoxy, 4-hydroxy pattern is not optimal for dopamine receptor affinity compared to catecholamines. |

Experimental Protocols

To empirically determine the pharmacological profile of this compound analogs, a series of in vitro assays are required. The following are detailed protocols for key experiments.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of test compounds for a specific receptor.

2.1.1. Cell Culture and Membrane Preparation

-

Cell Line Maintenance: Human Embryonic Kidney (HEK) 293 cells stably transfected with the human receptor of interest (e.g., 5-HT2A, D2) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified 5% CO2 incubator.

-

Cell Harvesting: Confluent cells are washed with phosphate-buffered saline (PBS) and harvested by scraping.

-

Membrane Preparation: The cell suspension is centrifuged, and the pellet is resuspended in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). The cells are then homogenized using a Polytron homogenizer. The homogenate is centrifuged at low speed to remove nuclei and debris, and the resulting supernatant is centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The final membrane pellet is resuspended in assay buffer and stored at -80°C.

2.1.2. Binding Assay Procedure

-

Assay Setup: The assay is performed in 96-well plates. Each well contains cell membranes, a specific radioligand (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2), and either buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or varying concentrations of the test compound.

-

Incubation: The plates are incubated for a sufficient time to reach equilibrium (e.g., 60 minutes at 37°C).

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The filters are washed with ice-cold buffer, and the radioactivity retained on the filters is measured by liquid scintillation counting.

2.1.3. Data Analysis

-

The specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

-

The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This assay is used to determine the functional activity of compounds at Gs- or Gi-coupled receptors.

2.2.1. Cell Culture and Seeding

-

Cells expressing the receptor of interest (e.g., D1-HEK293 for Gs, D2-HEK293 for Gi) are seeded into 96-well plates and grown to near confluency.

2.2.2. Assay Procedure

-

The cell culture medium is removed, and cells are washed with a pre-warmed buffer.

-

Cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

For Gi-coupled receptors, a Gs-pathway activator such as forskolin is added to stimulate basal cAMP production.[5]

-

Varying concentrations of the test compound are added to the wells.

-

The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.

-

Following incubation, the cells are lysed to release intracellular cAMP.

2.2.3. cAMP Quantification

-

The concentration of cAMP in the cell lysate is determined using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[6]

2.2.4. Data Analysis

-

For Gs-coupled receptors, the data is plotted as cAMP concentration versus log[agonist concentration], and the EC50 (concentration for half-maximal stimulation) and Emax (maximum effect) are determined.

-

For Gi-coupled receptors, the data is plotted as the percentage inhibition of forskolin-stimulated cAMP levels versus log[agonist concentration], and the IC50 (concentration for half-maximal inhibition) is determined.

Intracellular Calcium Mobilization Assay

This assay is used to measure the functional activity of compounds at Gq-coupled receptors, such as 5-HT2A and 5-HT2C.[7]

2.3.1. Cell Culture and Dye Loading

-

Cells expressing the Gq-coupled receptor of interest (e.g., 5-HT2A-HEK293) are seeded into black-walled, clear-bottom 96-well plates.

-

On the day of the assay, the culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8][9]

-

The cells are incubated to allow for dye uptake into the cytoplasm.[7]

2.3.2. Assay Procedure

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).[9]

-

A baseline fluorescence reading is taken before the addition of the compound.

-

Varying concentrations of the test compound are automatically added to the wells.

-

The fluorescence intensity is measured over time to monitor the change in intracellular calcium concentration.

2.3.3. Data Analysis

-

The increase in fluorescence intensity is proportional to the increase in intracellular calcium.

-

The data is analyzed to determine the EC50 and Emax for each compound, which represent the potency and efficacy of the compound as an agonist at the Gq-coupled receptor.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the pharmacological characterization of this compound analogs.

Caption: Gq-coupled receptor signaling cascade for 5-HT2A/2C receptors.

Caption: Gs and Gi-coupled receptor signaling pathways.

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

The pharmacological profile of this compound and its analogs is predicted to be characterized by interactions with serotonin and dopamine receptors, with the specific affinity and functional activity being highly dependent on the substitution patterns on the phenoxy ring and the ethylamine moiety. Based on the established SAR of related phenethylamines, it is anticipated that these compounds will exhibit a range of activities, from weak partial agonism to potent agonism, particularly at 5-HT2A and D2 receptors. The experimental protocols provided in this guide offer a clear path for the empirical validation of these predictions. Further research, including synthesis of these analogs and their characterization through the described in vitro assays, is necessary to confirm and refine this predicted pharmacological profile.

References

- 1. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 5. Pharmacological characterization of 2-methoxy-N-propylnorapomorphine's interactions with D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 8. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bio-protocol.org [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of Carvedilol Utilizing 2-(2-Methoxyphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Carvedilol, a non-selective beta/alpha-1 adrenergic receptor blocker, using 2-(2-methoxyphenoxy)ethanamine as a key reactant. Additionally, the complex signaling mechanism of Carvedilol is elucidated.

Introduction to Carvedilol

Carvedilol is a widely prescribed medication for the management of heart failure and hypertension.[1][2] Its therapeutic efficacy stems from its unique multi-faceted mechanism of action, which includes non-selective blockade of beta-1 and beta-2 adrenergic receptors, as well as alpha-1 adrenergic receptors.[1][3] This combined blockade results in vasodilation, reduced heart rate, and decreased cardiac output, collectively contributing to its antihypertensive and cardioprotective effects.[1][3]

Recent research has unveiled a more intricate aspect of Carvedilol's pharmacology known as "biased agonism." Carvedilol has been shown to act as a biased ligand at the β2-adrenergic receptor, antagonizing G protein-mediated signaling while simultaneously stimulating β-arrestin-mediated pathways.[4][5] This unique signaling profile may contribute to its distinct clinical benefits in heart failure.[4][5]

Synthesis of Carvedilol

The synthesis of Carvedilol typically involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethanamine.[6] This process, however, is often associated with the formation of a significant "bis impurity" (Impurity B), which can complicate purification and reduce the overall yield.[7] Various strategies have been developed to minimize the formation of this impurity, including the use of specific solvents and careful control of reaction conditions.[8][9]

Experimental Protocol

This protocol outlines a general procedure for the synthesis of Carvedilol.

Materials:

-

4-(2,3-epoxypropoxy)carbazole

-

2-(2-methoxyphenoxy)ethylamine

-

Dimethyl sulfoxide (DMSO)

-

Dichloromethane

-

Water

-

Ethyl acetate

Procedure:

-

In a dry reaction flask under a nitrogen atmosphere, charge 4-(2,3-epoxypropoxy)carbazole (1 equivalent), 2-(2-methoxyphenoxy)ethylamine (2.25 equivalents), and dimethyl sulfoxide (DMSO).[8]

-

Heat the reaction mixture to approximately 70°C with stirring.[8]

-

Maintain the reaction at 68-72°C for 18-20 hours, monitoring the reaction progress by a suitable chromatographic method.[8]

-

After completion, cool the reaction mass to 30°C and add water.[8]

-

Extract the crude product with dichloromethane.[8]

-

Wash the dichloromethane layer with water.[8]

-

Concentrate the organic layer to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethyl acetate to yield pure Carvedilol.[6][8]

Note: The formation of the bis-impurity can be limited to about 5-7% when using DMSO as the solvent.[9]

Data Presentation

| Parameter | Value/Range | Reference |

| Reactant Molar Ratio (4-(2,3-epoxypropoxy)carbazole : 2-(2-methoxyphenoxy)ethylamine) | 1 : 2.25 | [8] |

| Solvent | Dimethyl sulfoxide (DMSO) | [8][9] |

| Reaction Temperature | 68 - 72°C | [8] |

| Reaction Time | 18 - 20 hours | [8] |

| Bis-Impurity Formation (in DMSO) | ~ 5 - 7% | [9] |

| Yield (Purified Carvedilol) | ~ 80% | [8] |

Carvedilol Synthesis Workflow

Caption: Workflow for the synthesis of Carvedilol.

Mechanism of Action: Signaling Pathways

Carvedilol exerts its effects through a dual mechanism involving the blockade of adrenergic receptors and the stimulation of specific downstream signaling pathways.

1. Adrenergic Receptor Blockade:

-

β1-Adrenergic Receptors: Primarily located in the heart, blockade of these receptors by Carvedilol leads to a decrease in heart rate and contractility, reducing the overall workload on the heart.[1][3]

-

β2-Adrenergic Receptors: Found in various tissues, including vascular smooth muscle, their blockade contributes to vasoconstriction in certain vascular beds.[1][3]

-

α1-Adrenergic Receptors: Located on vascular smooth muscle, their blockade by Carvedilol results in vasodilation, leading to a reduction in peripheral vascular resistance and blood pressure.[1][3]

2. Biased Agonism and β-Arrestin Signaling:

A distinguishing feature of Carvedilol is its ability to act as a biased agonist at β-adrenergic receptors.[4] While it antagonizes the classical G-protein signaling pathway, it simultaneously promotes signaling through the β-arrestin pathway.[4][5] This leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the Extracellular signal-regulated kinase (ERK) pathway.[10][11] This β-arrestin-mediated signaling is thought to contribute to some of the unique, beneficial effects of Carvedilol in heart failure.[4][5]

Carvedilol Signaling Pathway

Caption: Carvedilol's dual mechanism of action.

References

- 1. What is the mechanism of Carvedilol? [synapse.patsnap.com]

- 2. Carvedilol Mechanism of Action: How Does Carvedilol Work? - GoodRx [goodrx.com]

- 3. droracle.ai [droracle.ai]

- 4. pnas.org [pnas.org]

- 5. A unique mechanism of β-blocker action: Carvedilol stimulates β-arrestin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]

- 7. connectjournals.com [connectjournals.com]

- 8. data.epo.org [data.epo.org]

- 9. EP1741700B1 - Process for the preparation of carvedilol - Google Patents [patents.google.com]

- 10. pnas.org [pnas.org]

- 11. Beta-blockers alprenolol and carvedilol stimulate beta-arrestin-mediated EGFR transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2-(3-Methoxyphenoxy)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of 2-(3-methoxyphenoxy)ethanamine, a valuable intermediate in pharmaceutical and medicinal chemistry. The synthesis is a two-step process beginning with the Williamson ether synthesis of N-Boc-2-(3-methoxyphenoxy)ethanamine from 3-methoxyphenol and N-Boc-2-chloroethylamine, followed by the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final product. Detailed experimental procedures, reagent information, and data are presented to ensure reproducibility and success in a laboratory setting.

Introduction

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the synthesis of this compound, the amine functionality of the alkyl halide must be protected to prevent it from competing with the phenoxide as a nucleophile. The tert-butoxycarbonyl (Boc) group is an ideal protecting group for this purpose due to its stability under the basic conditions of the Williamson ether synthesis and its facile removal under acidic conditions. This application note provides a detailed, step-by-step protocol for this two-step synthesis.

Data Presentation

A summary of the physical and chemical properties of the key reactants and the final product is provided in the table below for easy reference.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | CAS Number |

| 3-Methoxyphenol | C₇H₈O₂ | 124.14 | 113-115 °C at 5 mmHg | 1.131 | 150-19-6 |

| N-Boc-2-chloroethylamine | C₇H₁₄ClNO₂ | 179.64 | Not available | Not available | 71999-74-1 |

| This compound | C₉H₁₃NO₂ | 167.21 | Not available | Not available | 6487-86-1 |

Reaction Scheme

The overall two-step synthesis of this compound is depicted below. The first step is the Williamson ether synthesis to form the Boc-protected intermediate, followed by the acid-catalyzed deprotection to yield the final amine.

Caption: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Williamson Ether Synthesis of N-Boc-2-(3-methoxyphenoxy)ethanamine

Materials:

-

3-Methoxyphenol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

N-Boc-2-chloroethylamine

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-methoxyphenol (1.0 equivalent) in anhydrous DMF to the stirred suspension of sodium hydride.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Add a solution of N-Boc-2-chloroethylamine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-Boc-2-(3-methoxyphenoxy)ethanamine.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Deprotection of N-Boc-2-(3-methoxyphenoxy)ethanamine

Materials:

-

N-Boc-2-(3-methoxyphenoxy)ethanamine

-

4M Hydrochloric acid (HCl) in 1,4-dioxane

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Dissolve the crude or purified N-Boc-2-(3-methoxyphenoxy)ethanamine (1.0 equivalent) in a minimal amount of 1,4-dioxane in a round-bottom flask.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

To the residue, add diethyl ether to precipitate the hydrochloride salt of the product.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

-

To obtain the free amine, the hydrochloride salt can be dissolved in water and basified with a suitable base (e.g., 1M NaOH) to a pH of >12, followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic extracts are then dried and concentrated.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the experimental workflow, from reaction setup to the isolation of the final product.

Caption: Flowchart of the experimental workflow for the synthesis of this compound.

Conclusion